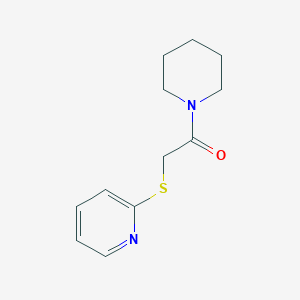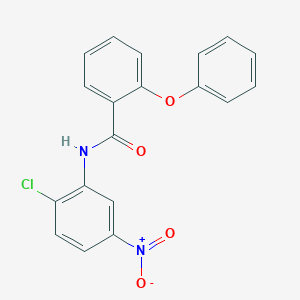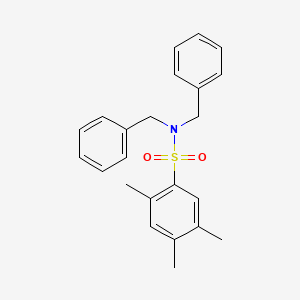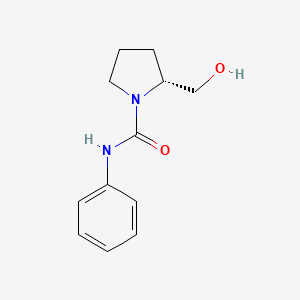![molecular formula C13H16ClNOS B7467286 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPME is a synthetic compound that belongs to the class of ketones and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects in the body. In laboratory experiments, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, which makes it ideal for use in various types of experiments. However, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone also has some limitations. It is not very soluble in water, which makes it challenging to use in certain types of experiments. Additionally, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has not been extensively studied in humans, which limits its potential applications in clinical research.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone. One area of research is to study the potential use of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone as a pharmacological agent for the treatment of various diseases. Another area of research is to study the mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing new synthesis methods for 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone to improve its solubility and purity.
Synthesemethoden
The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base to form 4-chlorobenzylthioacetamide. This compound is then reacted with pyrrolidine and an oxidizing agent to form 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been studied for its potential use as a pharmacological agent for the treatment of various diseases such as cancer, diabetes, and inflammation. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been studied for its potential use as a precursor for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-12-5-3-11(4-6-12)9-17-10-13(16)15-7-1-2-8-15/h3-6H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISHTLQHGCJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)


![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)


![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467258.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)

![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate](/img/structure/B7467275.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467281.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)